molecular formula C10H16O4 B13984453 2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid

2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid

Katalognummer: B13984453
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: LPEPPBMUYZSBNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid is an organic compound with a unique structure featuring a cyclobutyl ring substituted with a methoxycarbonyl group and a dimethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a substituted butanoic acid derivative, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the cyclobutyl ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as esterification, cyclization, and purification to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methoxyacetic acid: A related compound with a simpler structure, used in various industrial applications.

    Cyclobutylacetic acid: Another similar compound with a cyclobutyl ring, used in organic synthesis.

Uniqueness

2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid is unique due to the presence of both the methoxycarbonyl group and the dimethyl-substituted cyclobutyl ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H16O4

Molekulargewicht

200.23 g/mol

IUPAC-Name

2-(3-methoxycarbonyl-2,2-dimethylcyclobutyl)acetic acid

InChI

InChI=1S/C10H16O4/c1-10(2)6(5-8(11)12)4-7(10)9(13)14-3/h6-7H,4-5H2,1-3H3,(H,11,12)

InChI-Schlüssel

LPEPPBMUYZSBNX-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(CC1C(=O)OC)CC(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.